Cas no 871835-30-2 (2-Oxo-1,3-dioxolane-4-carboxylic acid)

2-Oxo-1,3-dioxolane-4-carboxylic acid is a versatile heterocyclic carboxylic acid derivative, characterized by its five-membered dioxolane ring with a ketone and carboxyl functional group. This compound is particularly valued in organic synthesis and pharmaceutical applications due to its reactive carbonyl and carboxylic acid moieties, which enable its use as a bifunctional building block. Its structural features facilitate the formation of esters, amides, and other derivatives, making it useful in the development of prodrugs, polymer precursors, and fine chemicals. The compound’s stability under controlled conditions and compatibility with various reaction conditions further enhance its utility in synthetic chemistry.
2-Oxo-1,3-dioxolane-4-carboxylic acid structure
871835-30-2 structure
商品名:2-Oxo-1,3-dioxolane-4-carboxylic acid
CAS番号:871835-30-2
MF:C4H4O5
メガワット:132.071561813354
CID:6472205

2-Oxo-1,3-dioxolane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Oxo-1,3-dioxolane-4-carboxylic acid
    • 1,3-Dioxolane-4-carboxylic acid, 2-oxo-
    • インチ: 1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)
    • InChIKey: INDZWIZFONXCIY-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(O)=O)OC1=O

じっけんとくせい

  • 密度みつど: 1.660±0.06 g/cm3(Predicted)
  • ふってん: 483.5±38.0 °C(Predicted)
  • 酸性度係数(pKa): 1.89±0.20(Predicted)

2-Oxo-1,3-dioxolane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5253939-5.0g
2-oxo-1,3-dioxolane-4-carboxylic acid
871835-30-2 95.0%
5.0g
$3935.0 2025-03-15
Enamine
EN300-5253939-2.5g
2-oxo-1,3-dioxolane-4-carboxylic acid
871835-30-2 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-5253939-0.5g
2-oxo-1,3-dioxolane-4-carboxylic acid
871835-30-2 95.0%
0.5g
$1058.0 2025-03-15
Enamine
EN300-5253939-1.0g
2-oxo-1,3-dioxolane-4-carboxylic acid
871835-30-2 95.0%
1.0g
$1357.0 2025-03-15
1PlusChem
1P028NUB-10g
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
10g
$7277.00 2023-12-16
Aaron
AR028O2N-500mg
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
500mg
$1480.00 2025-02-16
Aaron
AR028O2N-2.5g
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
2.5g
$3683.00 2025-02-16
1PlusChem
1P028NUB-250mg
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
250mg
$893.00 2024-04-21
Aaron
AR028O2N-250mg
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
250mg
$949.00 2025-02-16
1PlusChem
1P028NUB-500mg
2-oxo-1,3-dioxolane-4-carboxylicacid
871835-30-2 95%
500mg
$1370.00 2024-04-21

2-Oxo-1,3-dioxolane-4-carboxylic acid 関連文献

2-Oxo-1,3-dioxolane-4-carboxylic acidに関する追加情報

Introduction to 2-Oxo-1,3-dioxolane-4-carboxylic acid (CAS No. 871835-30-2) and Its Emerging Applications in Chemical Biology

2-Oxo-1,3-dioxolane-4-carboxylic acid, identified by the CAS number 871835-30-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the dioxolane family, which is characterized by a five-membered oxygen-containing ring. The presence of a carboxylic acid group at the 4-position and a ketone functionality at the 2-position imparts distinct reactivity and biological potential, making it a valuable scaffold for drug discovery and material science applications.

The structure of 2-Oxo-1,3-dioxolane-4-carboxylic acid facilitates its participation in various chemical transformations, including nucleophilic addition reactions, cycloadditions, and Michael additions. These reactions are pivotal in synthesizing more complex molecules, such as peptidomimetics and bioactive heterocycles. The compound's ability to undergo facile functionalization has made it a popular intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on exploiting heterocyclic compounds for their therapeutic potential. 2-Oxo-1,3-dioxolane-4-carboxylic acid has been explored as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The carboxylic acid moiety allows for further derivatization into esters or amides, expanding its utility in medicinal chemistry.

One of the most compelling aspects of 2-Oxo-1,3-dioxolane-4-carboxylic acid is its role in the development of protease inhibitors. Proteases are critical enzymes that regulate numerous physiological processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders. Researchers have leveraged the compound's scaffold to design inhibitors that selectively target specific proteases. The dioxolane ring provides steric and electronic properties that enhance binding affinity to the enzyme active site, while the carboxylic acid group can be modified to optimize pharmacokinetic profiles.

The compound has also found applications in materials science, particularly in polymer chemistry. 2-Oxo-1,3-dioxolane-4-carboxylic acid can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. These modified polymers exhibit improved performance characteristics, making them suitable for use in high-performance coatings and adhesives. Additionally, the dioxolane ring's oxygen atoms can participate in hydrogen bonding interactions, which is beneficial for designing hydrogels with tailored properties.

Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for 2-Oxo-1,3-dioxolane-4-carboxylic acid. Catalytic methods have been developed to produce this compound with high yields and minimal waste generation. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient construction of the dioxolane core without harsh reaction conditions. These innovations align with the growing emphasis on environmentally friendly synthetic methodologies in industrial applications.

The biological activity of 2-Oxo-1,3-dioxolane-4-carboxylic acid has also been investigated in detail. In vitro studies have demonstrated its ability to modulate signaling pathways associated with cell proliferation and apoptosis. For example, certain derivatives have exhibited inhibitory effects on kinases that are overexpressed in tumor cells. Furthermore, preclinical studies suggest that these derivatives may have potential as chemopreventive agents by inducing oxidative stress in cancer cells while sparing healthy tissues.

The synthesis of 2-Oxo-1,3-dioxolane-4-carboxylic acid involves multi-step organic transformations that highlight its versatility as a synthetic intermediate. One common approach involves the condensation of ethylene glycol derivatives with carbonyl compounds under acidic conditions to form dioxolanes. Subsequent oxidation or functionalization introduces the carboxylic acid group at the 4-position. This synthetic route is scalable and adaptable to large-scale production requirements.

The role of computational chemistry in designing derivatives of 2-Oxo-1,3-dioxolane-4-carboxylic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize drug-like properties before experimental synthesis begins. This approach accelerates drug discovery pipelines by identifying promising candidates early in the process. Additionally, virtual screening algorithms help identify novel scaffolds based on known bioactive structures.

In conclusion,2-Oxo-1,3-dioxolane-4-carboxylic acid (CAS No. 871835-30-2) is a multifaceted compound with broad applications across chemical biology and materials science. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable tool for drug discovery and material innovation. As research continues to uncover new synthetic methods and applications,this compound will undoubtedly remain at the forefront of scientific exploration.

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